molecular formula C22H46N2O3 B12662266 3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea CAS No. 97659-33-1

3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea

Cat. No.: B12662266
CAS No.: 97659-33-1
M. Wt: 386.6 g/mol
InChI Key: IPOOHGKNBFVTKG-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea is a synthetic organic compound with a complex structure It is characterized by the presence of hydroxyethyl and hydroxymethyl groups attached to an octadecylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea typically involves the reaction of octadecylamine with formaldehyde and ethylene oxide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which 3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The octadecyl chain may also play a role in the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)-N-methylaniline: Similar in structure but with a different functional group arrangement.

    2-Hydroxyethyl methacrylate: Shares the hydroxyethyl group but differs in the overall structure and applications.

Properties

CAS No.

97659-33-1

Molecular Formula

C22H46N2O3

Molecular Weight

386.6 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea

InChI

InChI=1S/C22H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(21-26)22(27)23-18-20-25/h25-26H,2-21H2,1H3,(H,23,27)

InChI Key

IPOOHGKNBFVTKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CO)C(=O)NCCO

Origin of Product

United States

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